molecular formula C12H9ClF2N2O2 B2572943 (E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide CAS No. 1798413-64-5

(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide

Cat. No.: B2572943
CAS No.: 1798413-64-5
M. Wt: 286.66
InChI Key: XRWIVUNQPCHULA-UHFFFAOYSA-N
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Description

(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide is a useful research compound. Its molecular formula is C12H9ClF2N2O2 and its molecular weight is 286.66. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of NF-κB and AP-1 Gene Expression

Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, which exhibit structural similarity to (E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide, have been studied for their ability to inhibit transcription mediated by NF-κB and AP-1 transcription factors. These compounds are significant in research focused on improving potential oral bioavailability and examining cell-based activity. They also adhere to Lipinski's rule of 5 and are tested for gastrointestinal permeability using the Caco-2 cell line. This research is crucial in understanding the compound's pharmacological interactions and potential therapeutic applications (Palanki et al., 2000).

Synthesis and Transformation of Enamides

The synthesis of enamides and their transformation into other compounds is an area of active research, which indirectly relates to the study of this compound. For instance, studies on enamides have explored their treatment with various agents, leading to the formation of dihydroisoindoles, which demonstrate the versatility of these compounds in synthetic chemistry and potential medicinal applications (Kato et al., 2003).

Functionalization of SuperQuat Enamides

Research involving the functionalization of SuperQuat enamides, which bear structural resemblance to this compound, has been conducted. These studies include diastereoselective epoxidation and subsequent epoxide opening, leading to the formation of derivatives like 1′-m-chlorobenzoyl-2′-hydroxy derivatives. This research provides insights into the chemical properties and reactivity of such compounds, expanding our understanding of their potential applications in medicinal chemistry and drug development (Aciro et al., 2008).

Aromatic Polyamides with Ether and Isopropylidene Links

The synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has been explored. These polyamides are synthesized using a process that involves the nucleophilic fluorodisplacement of p-fluorobenzonitrile. This research is relevant to the understanding of the broader chemical behavior of compounds like this compound and their potential for creating new materials with unique properties (Hsiao & Yu, 1996).

Liquid Chromatographic Enantioseparation

Research has been conducted on the high-performance liquid chromatographic enantioseparation of compounds structurally related to this compound. This research is significant for understanding the separation and characterization of enantiomers, which is crucial in the development of drugs and active pharmaceutical ingredients (Török et al., 2005).

Targeting Cancer Stem Cells

Novel derivatives have been synthesized and evaluated for antitumor activity against cancer stem cells. This research, while not directly involving this compound, provides a context for the potential exploration of similar compounds in the treatment of cancer. These studies are pivotal in understanding how structurally similar compounds can be used to target specific cells in cancer treatment (Bhat et al., 2016).

Properties

IUPAC Name

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2O2/c1-17-11(18)8(6-16)4-7-5-9(13)2-3-10(7)19-12(14)15/h2-5,12H,1H3,(H,17,18)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIVUNQPCHULA-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC(=C1)Cl)OC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=CC(=C1)Cl)OC(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.